molecular formula C7H16ClNO2S B2923350 4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione hydrochloride CAS No. 2229141-37-9

4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione hydrochloride

Cat. No.: B2923350
CAS No.: 2229141-37-9
M. Wt: 213.72
InChI Key: PLAKBMVOURJPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a thiane ring, which is a sulfur-containing heterocycle, and an aminomethyl group attached to the ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Condensation Reactions: Reacting appropriate precursors such as 4-methylthiophene-1,1-dione with aminomethylating agents under controlled conditions.

  • Reduction Reactions: Reducing intermediates to introduce the aminomethyl group.

  • Substitution Reactions: Substituting functional groups on the thiane ring with the desired aminomethyl group.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving:

  • Catalysts: Using catalysts to enhance reaction rates and yields.

  • Optimized Conditions: Maintaining optimal temperature, pressure, and pH levels to ensure efficient production.

  • Purification Techniques: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.

Types of Reactions:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions are employed to reduce specific functional groups.

  • Substitution: Substitution reactions are used to replace existing groups with desired ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like halides and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxygenated derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione hydrochloride has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include:

  • Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes.

  • Receptor Binding: Binding to receptors to modulate cellular responses.

  • Signal Transduction: Influencing signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

  • 4-(Aminomethyl)pyridine: Similar in structure but lacks the thiane ring.

  • 4-(Aminomethyl)benzoic acid: Contains a benzene ring instead of a thiane ring.

  • 4-(Aminomethyl)thiophene: Similar sulfur-containing heterocycle but different functional groups.

Uniqueness: 4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione hydrochloride is unique due to its specific combination of the thiane ring and aminomethyl group, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(4-methyl-1,1-dioxothian-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-7(6-8)2-4-11(9,10)5-3-7;/h2-6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAKBMVOURJPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)CC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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